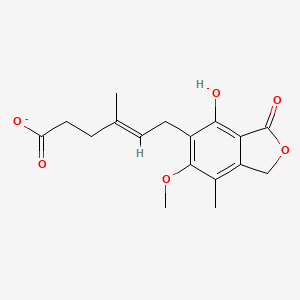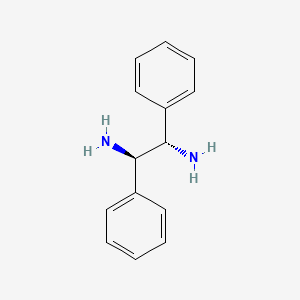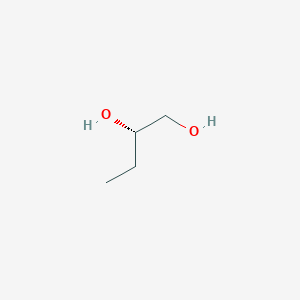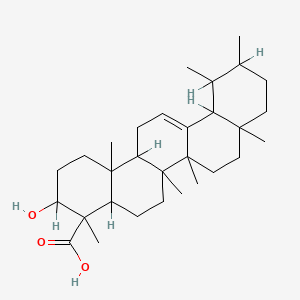
5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol: is a chemical compound with the molecular formula C18H22N4O4 and a molecular weight of 358.4 g/mol It is a derivative of D-arabino-Hexos-2-ulose, where the carbonyl group is converted into a bis(phenylhydrazone) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol typically involves the reaction of D-arabino-Hexos-2-ulose with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then reacts with another molecule of phenylhydrazine to form the bis(phenylhydrazone) derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bis(phenylhydrazone) back to the original carbonyl compound.
Substitution: The phenylhydrazone groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: The original D-arabino-Hexos-2-ulose.
Substitution: Various substituted phenylhydrazone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydrazones.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes. The bis(phenylhydrazone) moiety can form stable complexes with enzyme active sites, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition .
Comparación Con Compuestos Similares
D-arabino-Hexos-2-ulose: The parent compound, which lacks the bis(phenylhydrazone) groups.
2-Ketoglucose (Glucosone): Another hexose derivative with similar chemical properties.
Uniqueness: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol is unique due to its bis(phenylhydrazone) groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in both chemical synthesis and biological research .
Propiedades
Número CAS |
534-97-4 |
|---|---|
Fórmula molecular |
C18H22N4O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15?/t16-,17-,18-/m1/s1 |
Clave InChI |
BZVNQJMWJJOFFB-UGSZPUKBSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C/C(=NNC2=CC=CC=C2)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
| 534-97-4 | |
Sinónimos |
glucose phenylosazone glucosephenylosazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


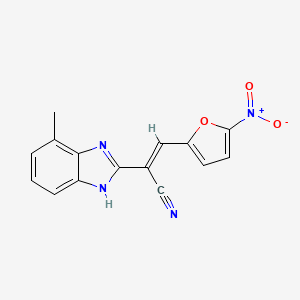
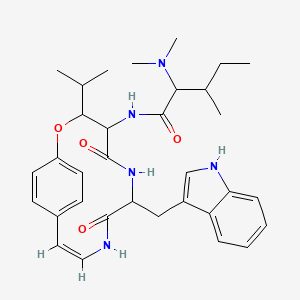

![(3E)-N-methyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine](/img/structure/B1233159.png)
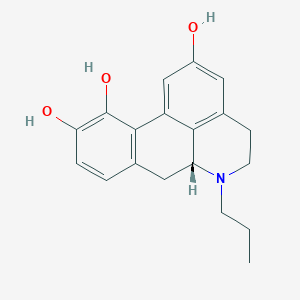
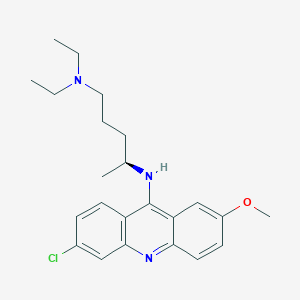
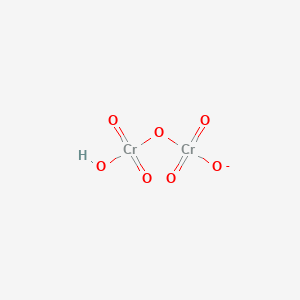
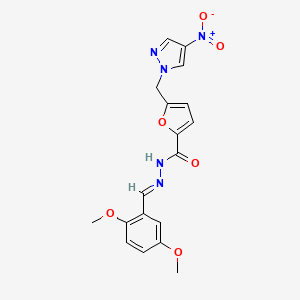
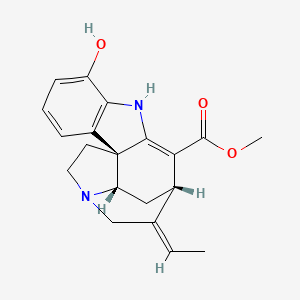
![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B1233170.png)
